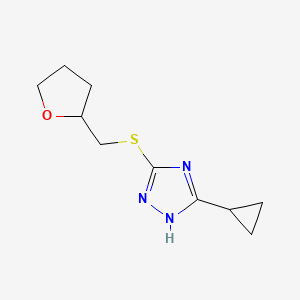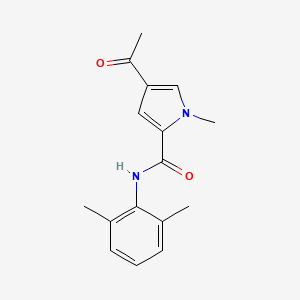
4-acetyl-N-(2,6-dimethylphenyl)-1-methylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(2,6-dimethylphenyl)-1-methylpyrrole-2-carboxamide, also known as J147, is a synthetic compound that has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of 4-acetyl-N-(2,6-dimethylphenyl)-1-methylpyrrole-2-carboxamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to activate the transcription factor Nrf2, which regulates the expression of genes involved in antioxidant defense and mitochondrial function. This compound also increases the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival and growth. Additionally, this compound has been shown to inhibit the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer's patients.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can reduce oxidative stress, inflammation, and apoptosis in neuronal cells. This compound has also been shown to enhance mitochondrial function and increase the expression of neurotrophic factors. In vivo studies using animal models of Alzheimer's and Parkinson's have shown that this compound can improve cognitive function, reduce pathological markers of disease, and increase lifespan.
实验室实验的优点和局限性
One advantage of using 4-acetyl-N-(2,6-dimethylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its ability to target multiple pathways involved in neurodegenerative diseases. This makes it a potentially more effective treatment than drugs that target a single pathway. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for clinical trials.
One limitation of using this compound in lab experiments is its high cost, which may limit its availability for researchers. Additionally, more research is needed to fully understand the mechanism of action of this compound and to determine its long-term safety and efficacy.
未来方向
There are several future directions for research on 4-acetyl-N-(2,6-dimethylphenyl)-1-methylpyrrole-2-carboxamide. One area of interest is its potential in treating other neurodegenerative diseases such as Huntington's and ALS. Another area of research is the optimization of the synthesis method to reduce the cost of producing this compound. Additionally, more research is needed to determine the optimal dosage and treatment duration of this compound in clinical trials.
Conclusion
This compound is a synthetic compound that has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to target multiple pathways involved in these diseases makes it a promising candidate for clinical trials. However, more research is needed to fully understand its mechanism of action and to determine its long-term safety and efficacy.
合成方法
4-acetyl-N-(2,6-dimethylphenyl)-1-methylpyrrole-2-carboxamide was first synthesized by a team of researchers led by Schubert and his colleagues in 2011. The synthesis method involves the condensation of 2,6-dimethylphenylamine with ethyl acetoacetate to form a pyrrole intermediate, which is then reacted with acetic anhydride and ammonium acetate to yield this compound.
科学研究应用
4-acetyl-N-(2,6-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential in treating neurodegenerative diseases. In vitro studies have shown that this compound can protect against oxidative stress, reduce inflammation, and enhance mitochondrial function. In vivo studies using animal models of Alzheimer's and Parkinson's have also shown promising results, with this compound improving cognitive function and reducing pathological markers of disease.
属性
IUPAC Name |
4-acetyl-N-(2,6-dimethylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-6-5-7-11(2)15(10)17-16(20)14-8-13(12(3)19)9-18(14)4/h5-9H,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGKEMZTGNYXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
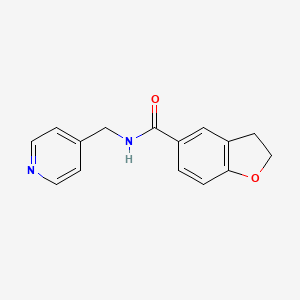
![[5-Ethyl-1-(3-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7503229.png)
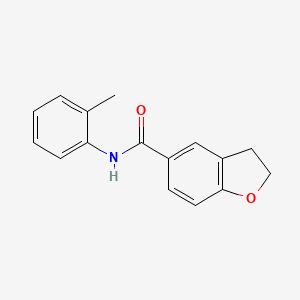
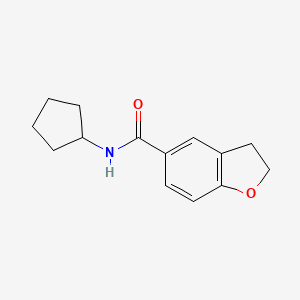
![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2H-chromene-3-carboxamide](/img/structure/B7503244.png)
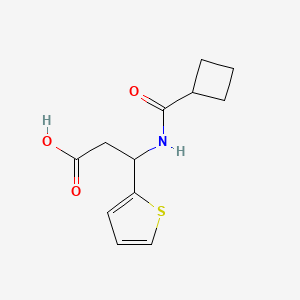

![3,3-dimethyl-4-[2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propanoyl]-1H-quinoxalin-2-one](/img/structure/B7503270.png)
![3-[[2-Carboxy-1-(4-chlorophenyl)ethyl]sulfamoyl]-4,5-dimethylbenzoic acid](/img/structure/B7503276.png)

![1-[1-methyl-5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7503288.png)
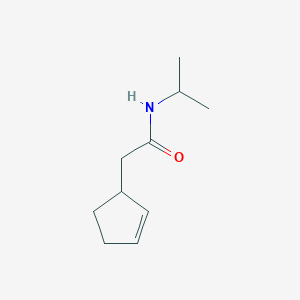
![N,N-dimethyl-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxamide](/img/structure/B7503310.png)
